Tert-butyl 4-(cyanomethylidene)piperidine-1-carboxylate Tert-butyl 4-(cyanomethylidene)piperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 197569-11-2
VCID: VC2059124
InChI: InChI=1S/C12H18N2O2/c1-12(2,3)16-11(15)14-8-5-10(4-7-13)6-9-14/h4H,5-6,8-9H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCC(=CC#N)CC1
Molecular Formula: C12H18N2O2
Molecular Weight: 222.28 g/mol

Tert-butyl 4-(cyanomethylidene)piperidine-1-carboxylate

CAS No.: 197569-11-2

Cat. No.: VC2059124

Molecular Formula: C12H18N2O2

Molecular Weight: 222.28 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 4-(cyanomethylidene)piperidine-1-carboxylate - 197569-11-2

Specification

CAS No. 197569-11-2
Molecular Formula C12H18N2O2
Molecular Weight 222.28 g/mol
IUPAC Name tert-butyl 4-(cyanomethylidene)piperidine-1-carboxylate
Standard InChI InChI=1S/C12H18N2O2/c1-12(2,3)16-11(15)14-8-5-10(4-7-13)6-9-14/h4H,5-6,8-9H2,1-3H3
Standard InChI Key BXCZVPSAYHBSQZ-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC(=CC#N)CC1
Canonical SMILES CC(C)(C)OC(=O)N1CCC(=CC#N)CC1

Introduction

Chemical Structure and Properties

Tert-butyl 4-(cyanomethylidene)piperidine-1-carboxylate, also known as tert-butyl 4-(cyanomethylene)piperidine-1-carboxylate, is an organic compound with distinct structural features. It contains a piperidine core structure with a cyanomethylene (or cyanomethylidene) substituent at the 4-position and a tert-butoxycarbonyl (BOC) protecting group on the nitrogen atom .

Structural Characteristics

The compound exhibits a nitrogen-containing heterocyclic structure (piperidine) as its core scaffold. The cyanomethylidene group introduces a nitrile functionality attached via a double bond, which contributes significantly to the compound's reactivity profile. The tert-butoxycarbonyl group serves as a protective group for the piperidine nitrogen, a common strategy in synthetic organic chemistry to control reactivity during multi-step syntheses .

Basic Properties

The fundamental chemical and physical properties of tert-butyl 4-(cyanomethylidene)piperidine-1-carboxylate are summarized in the following table:

PropertyValue
CAS Number197569-11-2
Molecular FormulaC₁₂H₁₈N₂O₂
Molecular Weight222.28 g/mol
Melting Point121-122°C
Physical StateSolid at room temperature
MDL NumberMFCD03695496

The compound typically exhibits properties associated with both piperidine derivatives and carboxylate esters. It demonstrates moderate solubility in organic solvents, attributed to the presence of the tert-butyl group, which enhances hydrophobic interactions .

Chemical Reactivity and Synthetic Applications

Tert-butyl 4-(cyanomethylidene)piperidine-1-carboxylate possesses several reactive functional groups that facilitate its participation in diverse chemical transformations.

Reactive Centers

The compound features multiple reactive centers that enable its participation in various chemical reactions:

  • The nitrile group (cyano functionality) can participate in nucleophilic additions and cycloadditions

  • The exocyclic double bond can undergo addition reactions

  • The tert-butoxycarbonyl protecting group can be cleaved under acidic conditions to reveal the secondary amine

  • The piperidine ring provides a scaffold for further functionalization

Synthetic Utility

In organic synthesis, this compound serves as a versatile building block for the construction of more complex molecular architectures. The presence of the cyano group provides an opportunity for further transformations, including hydrolysis to carboxylic acids, reduction to amines, or conversion to other functional groups. This versatility makes the compound valuable in the synthesis of pharmaceutical intermediates and fine chemicals .

Stock Solution Preparation

For research applications requiring precise concentrations, the following table provides guidelines for preparing stock solutions of tert-butyl 4-(cyanomethylidene)piperidine-1-carboxylate in various concentrations:

Desired Concentration1 mg5 mg10 mg
1 mM4.4988 mL22.4942 mL44.9883 mL
5 mM0.8998 mL4.4988 mL8.9977 mL
10 mM0.4499 mL2.2494 mL4.4988 mL

These calculations are based on the molecular weight of 222.28 g/mol and provide guidelines for preparing solutions of specific molarity depending on the available quantity of the compound .

QuantityPrice Range (EUR)
100 mg€30.00 - €32.00
250 mg€36.00 - €49.00
1 g€56.00 - €84.00
5 g€190.00 - €265.00
10 g€350.00 - €534.00
25 g€877.00 or inquire

These prices reflect the specialized nature of the compound and may vary based on purity specifications, supplier policies, and market conditions .

Applications in Research and Development

Tert-butyl 4-(cyanomethylidene)piperidine-1-carboxylate has several important applications in chemical research and pharmaceutical development.

Pharmaceutical Intermediates

The compound serves as a valuable intermediate in the synthesis of pharmaceutical compounds, particularly those containing modified piperidine structures. The protected nitrogen and the reactive cyanomethylidene group allow for controlled and selective chemical transformations, making it useful in multi-step synthesis protocols for drug candidates .

Organic Synthesis

In synthetic organic chemistry, the compound provides:

  • A source of protected piperidine functionality

  • A platform for introducing cyano-containing substituents

  • A building block for heterocyclic chemistry

  • A precursor for various functional group transformations

Medicinal Chemistry

Due to its structural features, tert-butyl 4-(cyanomethylidene)piperidine-1-carboxylate has potential applications in medicinal chemistry:

  • As a scaffold for developing compounds with biological activity

  • For structure-activity relationship studies

  • In the design of enzyme inhibitors

  • For the synthesis of peptidomimetics

Future Research Perspectives

The unique structural features and reactivity profile of tert-butyl 4-(cyanomethylidene)piperidine-1-carboxylate suggest several promising directions for future research and development.

Challenges and Opportunities

The continued study and application of this compound face both challenges and opportunities:

  • Challenges include optimizing reaction conditions for selective transformations and improving cost-effectiveness for larger-scale applications

  • Opportunities exist in exploring new reaction pathways, developing structure-activity relationships, and applying the compound in emerging areas of chemical biology and materials science

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